Stypoldione

Description

Historical Background and Discovery

The discovery and characterization of this compound traces back to pioneering research in marine natural products chemistry conducted in the early 1980s. The compound was first isolated and identified from the Caribbean marine brown alga Stypopodium zonale through systematic chemical investigation of marine organisms. This initial discovery was part of broader efforts to explore the chemical diversity of marine environments, particularly focusing on the unique secondary metabolites produced by marine algae as chemical defense compounds against herbivory.

Early research by White and Jacobs in 1983 provided fundamental insights into the biological activities of this compound, demonstrating its effects on cellular processes including inhibition of spindle formation, amino acid uptake, and protein synthesis. These initial studies established this compound as a bioactive marine natural product with significant potential for pharmaceutical applications. Subsequent investigations in the 1980s by O'Brien and colleagues further elucidated the compound's mechanism of action, revealing its ability to bind covalently to sulfhydryl groups of thiol-containing compounds via addition of sulfur to the Carbon-4 prime position of the quinone ring.

The structural elucidation of this compound represented a significant achievement in marine natural products chemistry. The relative stereochemistry of the compound was determined through single crystal X-ray diffraction studies of the derived ortho-quinone, providing crucial insights into its three-dimensional molecular architecture. This structural information proved essential for understanding the compound's biological activities and for subsequent synthetic efforts. The absolute configuration of this compound was later established through synthesis of related compounds and comparison with natural samples, confirming the stereochemical complexity of this marine metabolite.

Research throughout the 1980s and 1990s expanded understanding of this compound's ecological role and biological activities. Studies demonstrated that this compound functions as an effective chemical defense against diverse coral reef herbivores, including herbivorous fish species and sea urchins. These ecological investigations revealed that this compound, along with related compounds like stypotriol, represents an evolved chemical strategy for marine algae to deter grazing pressure in highly competitive coral reef environments. The compound's potent biological activities, including its lethality to fish at concentrations of one microgram per milliliter, highlighted its effectiveness as a natural defense mechanism.

Taxonomic Classification and Nomenclature

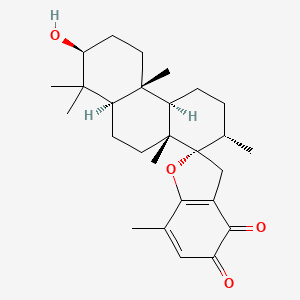

This compound belongs to the taxonomic classification of lipids and lipid-like molecules, specifically categorized under prenol lipids in the sesterterpenoids group. This classification reflects the compound's biosynthetic origin from terpenoid pathways, characteristic of many marine natural products derived from algal secondary metabolism. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione.

The compound possesses multiple synonymous designations in chemical databases, including the National Cancer Institute designation NSC 339672 and the Unique Ingredient Identifier Y7JZ2J63Q7. The Chemical Abstracts Service registry number 71103-05-4 serves as the primary identifier for the compound in chemical literature and databases. Alternative systematic names include the more traditional nomenclature 16,24-Cyclo-13,17-secochola-16,20(22)-diene-23,24-dione, 14,17-epoxy-3-hydroxy-4,4,8-trimethyl-, (3beta,5alpha,13alpha)-, reflecting different approaches to describing the complex polycyclic structure.

The molecular architecture of this compound features seven defined stereocenters out of seven possible, indicating the complete stereochemical definition of the molecule. This structural complexity contributes to the compound's unique three-dimensional shape and consequently its specific biological activities. The presence of both hydroxyl and quinone functional groups within the same molecule creates a distinctive chemical reactivity profile that underlies many of the compound's biological effects.

Chemical structure analysis reveals that this compound contains a topological polar surface area of 63.60 square angstroms and exhibits specific physicochemical properties including an extended log partition coefficient value of 4.90, indicating significant lipophilicity. These properties influence the compound's biological distribution and cellular interactions, contributing to its effectiveness as a bioactive natural product.

Natural Occurrence and Distribution in Marine Ecosystems

This compound occurs naturally in several species of marine brown algae, with the primary source being Stypopodium zonale, a widely distributed tropical and subtropical marine alga. Stypopodium zonale demonstrates broad geographic distribution across tropical and subtropical marine environments, including significant populations in the Caribbean region, the western Florida Keys, and extending to Pacific locations including Palau in Micronesia. The species has been documented in various marine environments, from coastal reef systems to deeper offshore habitats, typically occurring at depths ranging from 5 to 10 meters.

Additional natural sources of this compound include Stypopodium flabelliforme, which has been collected from Easter Island in the South Pacific Ocean. This geographic distribution pattern suggests that this compound production represents a conserved chemical defense strategy across different Stypopodium species inhabiting diverse marine environments. The compound has also been reported in other marine organisms, including the sea hare Aplysia dactylomela, indicating potential bioaccumulation or horizontal transfer of the compound through marine food webs.

The distribution of this compound-producing organisms reflects the broader biogeographic patterns of brown algae in tropical and subtropical marine ecosystems. Research has documented significant chemical variations among different geographic populations of Stypopodium zonale, with collections from Belize, the western Florida Keys, and Palau, Micronesia revealing distinct chemical profiles compared to American samples. These geographic variations suggest that environmental factors, including local herbivore pressures and abiotic conditions, may influence the production and composition of chemical defense compounds.

Table 1: Geographic Distribution of this compound-Producing Marine Organisms

The ecological significance of this compound in marine ecosystems extends beyond its role as a chemical defense compound. Research has demonstrated that this compound serves as an effective deterrent against diverse coral reef herbivores, including multiple species of herbivorous fish and the sea urchin Diadema antillarum. This broad-spectrum herbivore deterrence suggests that this compound represents an evolutionarily advantageous chemical strategy for marine algae operating in highly competitive coral reef environments characterized by intense grazing pressure.

Marine ecosystem studies have shown that the production of this compound and related compounds correlates with the intensity of herbivory in different reef environments. In areas with high herbivore density and feeding pressure, algae typically produce higher concentrations of defensive compounds, including this compound. This dynamic relationship between chemical defense production and ecological pressure demonstrates the adaptive significance of secondary metabolite production in marine environments.

The bioavailability and persistence of this compound in marine environments contribute to its ecological effectiveness as a chemical defense. Studies examining the stability of the compound under natural marine conditions indicate that this compound maintains its biological activity over extended periods, allowing for sustained protection against herbivory. This persistence is crucial for the compound's effectiveness in marine ecosystems where continuous exposure to potential herbivores requires sustained chemical defense capabilities.

Properties

CAS No. |

71103-05-4 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione |

InChI |

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

InChI Key |

LLWMPGSQZXZZAE-JZFVXYNCSA-N |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Canonical SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Synonyms |

stypoldione |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Applications

2.1 Mechanisms of Action

Research indicates that stypoldione exerts its anti-cancer effects through several molecular pathways:

- NF-κB Pathway: this compound influences the NF-κB signaling pathway, which is crucial in regulating immune response and cell survival .

- PI3K/Akt/mTOR Pathway: This pathway is involved in cell growth and proliferation. This compound has been shown to inhibit this pathway, leading to reduced cell viability in cancer cells .

- Apoptosis Induction: The compound promotes both intrinsic and extrinsic apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and increasing reactive oxygen species (ROS) production .

2.2 Case Studies

Several studies have documented the effectiveness of this compound against various cancer types:

- Breast Cancer: A study utilized network pharmacology to elucidate this compound's action against breast cancer, identifying 92 common targets related to cancer progression. The research highlighted its potential to target genes such as ESR1 and HSP90AA1, which are implicated in cancer development .

- Melanoma: In vitro assays demonstrated that this compound significantly reduced the viability of melanoma cells through mechanisms involving the PI3K/mTOR/Akt and NF-kB pathways .

Cellular Biology Applications

3.1 Cell Cycle Inhibition

This compound has been shown to inhibit cell cycle progression in sea urchin embryos. It affects DNA synthesis without acting as a mitotic spindle poison, indicating a unique mechanism of action that disrupts normal cellular processes .

3.2 Impact on Protein Synthesis

The compound also inhibits amino acid uptake and protein synthesis, which can impact cellular metabolism significantly. This inhibition occurs at various concentrations, showcasing its potential as a tool for studying cellular responses to stress and nutrient availability .

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound:

Preparation Methods

Barton’s Seminal 1995 Synthesis via (S)-3-Hydroxy-2,2-Dimethylcyclohexanone

The first asymmetric synthesis of (−)-stypoldione, reported by Barton et al. in 1995, established the absolute configuration as (3S,5R,9S,10S). The route commenced with (S)-3-hydroxy-2,2-dimethylcyclohexanone (2 ), a chiral pool starting material derived from microbial oxidation. Key transformations included:

-

Aldol Condensation : Coupling of 2 with methyl vinyl ketone under Mukaiyama conditions to install the C9 quaternary center.

-

Oxidative Dearomatization : Treatment with Mn(OAc)3 induced cyclization, forming the spiro-o-benzoquinonefuran core.

-

Stereoselective Reduction : NaBH4-mediated reduction of the C3 ketone ensured the correct (3S) configuration.

This 12-step sequence achieved an overall yield of 9.2%, with the oxidative spirocyclization proving critical for constructing the strained ring system.

White and Jacobs’ 1993 Oxidative Spirocyclization Strategy

A complementary approach, published in 1993, utilized a late-stage oxidative spirocyclization to forge the benzoquinone-furan moiety. Starting from a preassembled cyclohexanone-dienone precursor, the team employed hypervalent iodine (PhI(OAc)2) to mediate dehydrogenative coupling. This single-electron transfer process generated the radical intermediate, which underwent 6-endo-trig cyclization to establish the spiro center. While elegant, the method suffered from moderate regioselectivity (65:35 ratio favoring the desired isomer), necessitating chromatographic separation.

Walter et al.’s 2022 Fragment Coupling and Baeyer-Villiger Oxidation

Recent advances (2022) demonstrated the utility of sterically hindered bis-neopentyl fragments for constructing the diterpene backbone. The synthesis featured:

-

Anionic Fragment Coupling : Lithium-halogen exchange between a neopentyl bromide and a cyclohexenyl stannane generated the C9-C10 bond with >98% retention of configuration.

-

Oxidative oxa-Michael Cyclization : Scandium triflate-catalyzed intramolecular cyclization formed the tetrahydrofuran ring.

-

Baeyer-Villiger Oxidation : meta-Chloroperbenzoic acid (m-CPBA) in the presence of Sc(OTf)3 selectively oxidized the C3 ketone, yielding the δ-lactone intermediate. Final deprotection provided (−)-stypoldione in 14 steps with 6.8% overall yield.

Comparative Analysis of Synthetic Methodologies

Critical Observations :

-

Chiral Pool vs. Catalytic Asymmetry : Barton’s reliance on chiral pool starting materials simplifies stereocontrol but limits scalability. Walter’s method, employing asymmetric catalysis, offers better modularity for analog synthesis.

-

Oxidation Tactics : Hypervalent iodine (1993) and Sc(OTf)3-mediated (2022) oxidation highlight the shift toward Lewis acid-assisted strategies to enhance selectivity.

-

Yield Optimization : Despite three decades of development, yields remain <10%, underscoring the challenge of balancing stereoselectivity with functional group compatibility in polyoxygenated systems.

Q & A

Q. Q1. What standardized protocols exist for isolating and characterizing Stypoldione from natural sources?

Answer :

- Extraction : Use non-polar solvents (e.g., dichloromethane) for initial extraction, followed by chromatographic separation (HPLC or TLC) to isolate this compound .

- Characterization : Validate purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with published libraries (e.g., CAS Registry) to confirm structural integrity .

- Reproducibility : Document solvent ratios, temperature, and pressure conditions to ensure replicability across labs .

Q. Q2. How can researchers validate this compound’s bioactivity in vitro while minimizing false positives?

Answer :

- Assay Design : Pair cytotoxicity assays (e.g., MTT) with orthogonal methods like apoptosis-specific staining (Annexin V/PI) to confirm mechanistic specificity .

- Controls : Include positive controls (e.g., doxorubicin for anticancer activity) and solvent-only negative controls to rule out solvent interference .

- Dose-Response : Test a wide concentration range (e.g., 0.1–100 µM) to establish EC₅₀ values and avoid non-specific effects at high doses .

Advanced Research Questions

Q. Q3. How should contradictory data on this compound’s molecular targets be resolved?

Answer :

- Network Pharmacology : Use STRING-DB and Cytoscape to map protein-protein interaction networks, identifying hubs (e.g., AKT1, TP53) that may explain pleiotropic effects .

- Multi-Omics Integration : Cross-reference transcriptomic data (RNA-seq) with proteomic profiles to distinguish direct targets from downstream effects .

- PICOT Framework : Refine hypotheses using population (cell type), intervention (dose/time), comparator (positive/negative controls), outcome (specific biomarkers), and time frame .

Q. Q4. What experimental strategies optimize in vivo validation of this compound’s efficacy and safety?

Answer :

- Model Selection : Use patient-derived xenograft (PDX) models for breast cancer studies to mimic human tumor heterogeneity .

- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma/tissue samples to measure bioavailability and metabolite formation .

- Toxicity Screening : Assess liver/kidney function via ALT, AST, and creatinine levels in longitudinal studies .

Methodological Challenges

Q. Q5. How can researchers address variability in this compound’s solubility across experimental systems?

Answer :

Q. Q6. What statistical approaches are recommended for analyzing dose-dependent synergies between this compound and chemotherapeutics?

Answer :

- Combination Index (CI) : Apply the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

- Machine Learning : Train random forest models on multi-parameter datasets (e.g., IC₅₀, apoptosis rates) to predict optimal drug combinations .

Data Reporting Standards

Q. Q7. How should researchers document this compound-related data to ensure reproducibility?

Answer :

Q. Q8. What validation steps are critical when publishing this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.